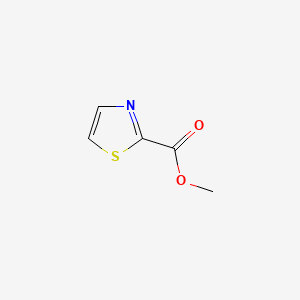

Methyl thiazole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-8-5(7)4-6-2-3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMZUOPMHMPNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428801 | |

| Record name | Methyl thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55842-56-3 | |

| Record name | Methyl thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural confirmation of Methyl thiazole-2-carboxylate. By interacting with electromagnetic radiation, these techniques provide detailed information about the molecular framework and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would correspond to the protons on the thiazole (B1198619) ring and the methyl group of the ester.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The spectrum for this compound is expected to show distinct signals for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the methyl carbon.

Expected ¹H and ¹³C NMR Data for this compound

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazole Ring Protons | 7.5 - 8.5 | 120 - 150 |

| Methyl Protons (-OCH₃) | 3.8 - 4.0 | 50 - 55 |

| Carbonyl Carbon (C=O) | - | 160 - 170 |

Note: These are predicted values and actual experimental results may vary.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of this compound, which in turn allows for the confirmation of its elemental composition. This technique provides a highly accurate mass measurement, often to within a few parts per million (ppm), which helps to distinguish between compounds with the same nominal mass. The exact mass of this compound (C₅H₅NO₂S) is 143.0041.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 144.0119 |

Note: These are calculated values for the most common adducts.

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. The FTIR spectrum would be expected to show characteristic absorption bands for the C=O bond of the ester, the C-O bond, the C=N and C=C bonds within the thiazole ring, and C-H bonds.

Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ester) | 1710 - 1740 |

| C-O (Ester) | 1250 - 1300 |

| C=N (Thiazole ring) | 1630 - 1680 |

| C=C (Thiazole ring) | 1500 - 1600 |

Note: These are typical wavenumber ranges for the indicated functional groups.

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the purification and purity assessment of this compound, as well as for its quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and for its quantification. A suitable reversed-phase HPLC method would typically utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance.

Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This is a general method and would require optimization for this specific compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is particularly useful for the trace-level detection and quantification of this compound in complex matrices. Following chromatographic separation, the compound is ionized (e.g., by electrospray ionization - ESI) and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing high specificity and sensitivity.

Hypothetical LC-MS/MS Parameters

| Parameter | Condition |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 144.0 [M+H]⁺ |

| Product Ions (m/z) | To be determined experimentally |

| Collision Energy | To be optimized |

Note: The specific product ions and collision energy would need to be determined through experimental optimization.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a refined analytical technique for the separation, identification, and quantification of this compound, offering significant advantages in speed, resolution, and sensitivity over traditional HPLC methods. The application of UPLC is crucial for quality control in synthesis, purity assessment, and in various analytical studies. While specific validated methods for this compound are not extensively detailed in publicly accessible literature, a robust method can be extrapolated from established protocols for analogous thiazole derivatives researcher.lifemedcraveonline.com.

A typical UPLC method employs a sub-2 µm particle column, such as an Acquity UPLC HSS T3, which provides high separation efficiency. The separation is generally achieved using a gradient elution program with a binary mobile phase system. This system often consists of an aqueous phase, commonly water with a formic acid modifier (e.g., 0.1%) to control pH and improve peak shape, and an organic phase, such as methanol or acetonitrile researcher.lifemedcraveonline.com. The gradient runs from a lower to a higher concentration of the organic solvent over a short period, enabling the rapid elution of compounds with varying polarities. The total run time for such an analysis is typically under 10 minutes, demonstrating the high-throughput capability of UPLC researcher.life. Detection is most commonly performed using a UV detector, with the wavelength set based on the chromophore of the thiazole ring system.

Method validation is a critical component to ensure the reliability of the UPLC analysis. Following the International Council for Harmonisation (ICH) guidelines, validation would include assessments of specificity, linearity, accuracy, precision, and robustness researcher.lifemedcraveonline.com. Linearity is typically established across a concentration range relevant to the expected sample concentrations, with correlation coefficients (r²) greater than 0.99 indicating a strong linear relationship. Accuracy is confirmed by recovery studies, with results for thiazole derivatives often falling within the 80-120% range. Precision, evaluated through intra- and inter-day analyses, should demonstrate a low relative standard deviation (RSD), ensuring the method's reproducibility.

Table 1: Typical UPLC Chromatographic Conditions for Thiazole Derivatives

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC HSS T3 C18 (100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.3 - 1.0 mL/min |

| Elution | Gradient |

| Detection | UV Detector (Wavelength specific to compound) |

| Run Time | < 15 minutes |

Table 2: Summary of Method Validation Parameters for Thiazole Analysis by LC

| Parameter | Typical Acceptance Criteria/Results |

|---|---|

| Linearity (r²) | > 0.998 |

| Accuracy (% Recovery) | 92% - 116% |

| Precision (% RSD) | < 7% |

| Limit of Detection (LOD) | Dependent on compound and detector |

| Limit of Quantification (LOQ) | Dependent on compound and detector |

Crystallographic Analysis

Crystallographic analysis, particularly through single-crystal X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. This data is fundamental for understanding the compound's conformation, bond lengths, bond angles, and the nature of its intermolecular interactions, which collectively influence its macroscopic physical properties.

Typically, thiazole derivatives crystallize in common crystal systems such as monoclinic or triclinic researchgate.netnih.gov. The thiazole ring itself is generally planar, a characteristic feature of aromatic heterocyclic systems. The ester group (carboxylate) may exhibit some rotational freedom, with its orientation relative to the thiazole ring being a key conformational feature. The precise bond lengths and angles within the thiazole ring (e.g., C-S, C-N, C=N bonds) are consistent with its aromatic character. Data from derivatives like Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate show the compound crystallizes in the monoclinic system with the P21/n space group researchgate.net. Such detailed structural information confirms the molecular connectivity and provides the geometric foundation for analyzing intermolecular forces.

Table 3: Crystallographic Data for a Representative Thiazole Carboxylate Derivative (Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate)

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₂N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.4219 (13) |

| b (Å) | 9.9620 (12) |

| c (Å) | 12.4307 (15) |

| β (°) | 90.916 (11) |

| Volume (ų) | 1042.8 (2) |

| Z | 4 |

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of intermolecular interactions. In thiazole carboxylate derivatives, these interactions are key to the stability of the crystal lattice. Hydrogen bonds, where present, often play a dominant role in directing the supramolecular assembly researchgate.netnih.gov. For example, in amino-substituted thiazole carboxylates, N-H···N and N-H···O hydrogen bonds can form robust, centrosymmetric dimers or extended chains, creating a highly organized network researchgate.net.

Table 4: Common Intermolecular Interactions in Thiazole Carboxylate Crystal Structures

| Interaction Type | Description | Typical Role in Crystal Packing |

|---|---|---|

| N-H···O/N | Classical hydrogen bond between amine/amide protons and oxygen/nitrogen acceptors. | Forms strong, directional links, often creating dimers, chains, or sheets. |

| C-H···O | Weak hydrogen bond between activated C-H groups and oxygen atoms (e.g., from carbonyl). | Contributes to overall lattice stability and links primary structural motifs. |

| S···O Chalcogen Bond | Interaction between the sulfur atom of the thiazole ring and an oxygen atom. | Can be a key structure-directing interaction, influencing molecular stacking and orientation. acs.org |

| π-π Stacking | Interaction between the aromatic thiazole rings of adjacent molecules. | Often leads to stacked columnar structures, contributing to crystal density. |

Compound Name Reference

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of molecules, such as their geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to explore the structural and electronic properties of molecules. researchgate.netkbhgroup.in For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP/6-311G(d,p) basis set, are utilized to optimize molecular geometries and analyze bond lengths and angles. kbhgroup.in These theoretical calculations of geometric parameters are often found to be in good agreement with experimental data obtained from X-ray crystallography. tandfonline.com

The electronic properties of thiazole derivatives are extensively studied by analyzing their Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kbhgroup.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.com A smaller energy gap generally implies higher chemical reactivity. For instance, in studies of various thiazole azo dyes, the HOMOs are typically spread over the donor moiety and the thiazole ring, while the LUMOs are shaped by the nature of the acceptor groups. mdpi.com Intramolecular charge transfer can occur from the thiazole ring towards acceptor moieties, a process that stabilizes the molecule. mdpi.com

DFT is also used to calculate other quantum chemical parameters to understand reactivity, including ionization potential, electron affinity, and electronegativity. kbhgroup.in Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to identify reactive sites within the molecule, where regions of high electron density (colored red and yellow) are susceptible to electrophilic attack, and regions of low electron density (colored blue) are prone to nucleophilic attack. kbhgroup.in

| Parameter | Significance | Typical Application in Thiazole Studies |

|---|---|---|

| Geometric Parameters (Bond Lengths/Angles) | Describes the 3D structure of the molecule. | Optimization of molecular structure to find the most stable conformation. kbhgroup.in |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic transition energy. | Evaluation of chemical reactivity and prediction of electronic absorption wavelengths. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | Identifying reactive sites on the thiazole ring and its substituents. kbhgroup.in |

| Dipole Moment | Measures the overall polarity of the molecule. | Understanding intermolecular interactions and solvent effects. researchgate.net |

Conformational analysis of thiazole carboxylic acids reveals the existence of different spatial arrangements, or conformers, which can be interconverted under specific conditions. For thiazole-2-carboxylic acid (TCA), studies using matrix-isolation techniques have identified two primary conformers. nih.gov The most abundant form, Form I, features the carboxylic group in a trans orientation with the hydroxyl hydrogen atom directed toward the nitrogen atom of the thiazole ring. nih.govresearchgate.net A less abundant conformer, Form II, differs by a 180° rotation of the OH group. nih.gov

These conformers can undergo photoinduced transformations. Selective excitation with narrowband near-IR or UV light can induce reversible conversions between Form I and Form II. nih.govresearchgate.net For example, UV excitation at 300 nm can trigger the I → II transformation, while excitation at 305 nm can reverse the process. nih.govresearchgate.net In addition to conformational changes, UV irradiation can lead to photodegradation. For instance, irradiation of thiazole-2-carboxylic acid in an argon matrix can result in decarboxylation, yielding CO2 and 2,3-dihydrothiazole-2-ylidene. mdpi.com This type of photochemical decarboxylation has also been observed in other heterocyclic carboxylic acids. mdpi.com

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. The aromatic character of the thiazole ring in methyl thiazole-2-carboxylate can be quantified using computational indicators.

One common method is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at specific points in space, such as the center of the ring. usu.edu A negative NICS value typically indicates aromaticity, reflecting the presence of a diatropic ring current induced by an external magnetic field.

Another widely used indicator is the Harmonic Oscillator Model of Aromaticity (HOMA). usu.edu HOMA evaluates the geometric aspect of aromaticity by quantifying the deviation of bond lengths within the ring from an ideal, fully aromatic system. Values closer to 1 indicate a higher degree of aromaticity, while lower or negative values suggest a loss of aromatic character. These indicators are valuable for assessing how substituents on the thiazole ring influence its electronic structure and stability.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for studying how molecules like this compound interact with biological macromolecules, which is particularly relevant in the context of drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. physchemres.orgnih.gov This method is widely used to understand the binding mechanisms and to screen for potential therapeutic agents. mdpi.com Thiazole derivatives have been the subject of numerous docking studies to evaluate their potential as inhibitors for various protein targets.

In these studies, the thiazole scaffold often plays a crucial role in forming key interactions within the protein's active site. nih.govresearchgate.net Common interactions include:

Hydrogen Bonds: The nitrogen and sulfur atoms of the thiazole ring, as well as the carbonyl group of the carboxylate, can act as hydrogen bond acceptors or donors.

Arene-Cation Interactions: The aromatic thiazole ring can interact favorably with positively charged amino acid residues like Lysine (Lys) and Arginine (Arg). nih.gov

Hydrophobic Interactions: The ring system can engage in hydrophobic interactions with nonpolar residues.

Docking studies on various thiazole derivatives have shown favorable binding energies and interactions with targets such as tubulin, Rho6 protein, and α-glucosidase. researchgate.netnih.govnih.gov For example, docking of certain thiazole compounds against the Rho6 protein revealed arene-cation interactions with residues like Arg96 and Lys106, as well as hydrogen bonds with Ser95. nih.gov The results of these studies are often quantified by a docking score or binding energy (measured in kcal/mol), where a more negative value indicates a more favorable binding interaction. mdpi.com

| Thiazole Derivative Class | Protein Target | Reported Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Thiazole-Thiophene Scaffolds | Breast Cancer Protein (PDB: 2W3L) | -5.436 to -6.161 | Not Specified | mdpi.com |

| Thiazole Conjugates | Rho6 Protein | -6.8 to -9.2 | Ser95, Arg96, Lys106, Asp132 | nih.gov |

| Thiazolyl-Acetamides/Ureas | Tubulin | -14.15 to -14.50 | AsnA101, LeuB248 | nih.gov |

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. samipubco.com MD simulations are used to assess the stability of the docked conformation and to refine the understanding of binding interactions. physchemres.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, both 2D and 3D-QSAR models have been developed to predict their antimicrobial and enzyme inhibitory activities.

In one study focusing on aryl thiazole derivatives, statistically significant 2D and 3D-QSAR models were generated to correlate structural features with antibacterial activity. ijpsdronline.comindexcopernicus.com The dataset was divided into training and test sets to build and validate the models. ijpsdronline.com The 2D-QSAR model for Gram-positive inhibition activity yielded a high squared correlation coefficient (r²) of 0.9521 and a cross-validated correlation coefficient (q²) of 0.8619. ijpsdronline.com The analysis revealed that topological descriptors, specifically the T_C_C_4 descriptor, were major contributors to the observed activity. ijpsdronline.com

The 3D-QSAR models, developed using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method, provided further insights into the structural requirements for activity. ijpsdronline.comindexcopernicus.com These models sample the steric and electrostatic fields around the molecules and correlate them with biological activities. indexcopernicus.com The results for internal (q² = 0.8283) and external (predictive r² = 0.4868) validation demonstrated the predictive power of the model. ijpsdronline.com The 3D-QSAR analysis highlighted that electrostatic effects were the dominant factor in determining the binding affinities of these thiazole derivatives. ijpsdronline.com

Another QSAR study on a series of 25 thiazole derivatives as PIN1 inhibitors utilized methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). imist.ma The MLR model identified molar refractivity (MR), LogP, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the Balaban index (J) as key descriptors. This model showed satisfactory predictive power with an external predictive R² of 0.78. imist.ma The ANN model demonstrated even better performance, indicating the utility of non-linear methods in modeling the structure-activity relationships of these compounds. imist.ma

Table 1: Statistical Results of QSAR Models for Thiazole Derivatives

| Model Type | Target Activity | Key Descriptors | r² | q² | Predictive r² | Reference |

|---|---|---|---|---|---|---|

| 2D-QSAR | G+ Inhibition | T_C_C_4 | 0.9521 | 0.8619 | - | ijpsdronline.com |

| 3D-QSAR (kNN-MFA) | G+ Inhibition | Electrostatic Fields | - | 0.8283 | 0.4868 | ijpsdronline.com |

| 2D-QSAR (MLR) | PIN1 Inhibition | MR, LogP, ELUMO, J | 0.76 | 0.63 | 0.78 | imist.ma |

In silico Prediction of ADMET Properties

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. In silico tools are frequently used to predict these properties for novel compounds, including derivatives of this compound.

Studies on various thiazole conjugates have demonstrated their potential for good oral bioavailability. For instance, in silico ADMET screening of newly synthesized thiazole derivatives linked to other heterocycles was performed to assess their drug-likeness. nih.gov Similarly, computational analysis of thiazole Schiff base derivatives was conducted to validate their potential for oral bioavailability. nih.gov

A study on substituted thiadiazoles, which are structurally related to thiazoles, used online software to evaluate physicochemical and pharmacokinetic parameters. rjptonline.org The results suggested that these compounds are predicted to be potential drug candidates due to their favorable drug-likeness profiles, excellent liposolubility, and suitable pharmacokinetics, including the ability to penetrate the blood-brain barrier. rjptonline.org

For a series of thiazole carboxamide derivatives, ADME properties were predicted using the QikProp module. acs.org The analysis focused on parameters crucial for drug development, such as predicted human oral absorption and Caco-2 cell permeability. The results for several promising anticancer 2,4,5-trisubstitutedthiazole derivatives, which feature a methyl-carboxylate moiety, predicted good oral absorption and low human serum protein binding. researchgate.net

Table 2: Predicted ADMET Properties for Selected Thiazole Derivatives

| Compound Class | Predicted Caco-2 Permeability (nm/sec) | Predicted Intestinal Absorption (%) | CNS Activity Prediction | Reference |

|---|---|---|---|---|

| Isoxazoline derivatives from acridone | High (e.g., 1.08 for compound 2b) | High (e.g., 98.64% for compound 2b) | - | researchgate.net |

| Thiazole Schiff base derivatives | Favorable for oral bioavailability | Favorable for oral bioavailability | - | nih.gov |

| Thiazole carboxamide derivatives | Assessed via QikProp module | Predicted good oral absorption | - | acs.org |

Studies on Reactivity and Inhibition Mechanisms

Theoretical investigations into the reactivity and reaction mechanisms of thiazole derivatives provide fundamental insights into their chemical behavior and biological interactions. These studies often employ quantum chemical calculations to determine reactivity descriptors and map out reaction pathways.

Theoretical Investigations of Reactivity Descriptors

DFT calculations on pyrazolyl–thiazole derivatives of thiophene (B33073) revealed that compounds with smaller HOMO-LUMO gaps exhibited higher electronic stability and reactivity, which correlated with their enhanced antioxidant activity. rsc.org The electron-deficiency is highest at the C2 position of the thiazole ring, making it susceptible to nucleophilic attack, while the C5 position is slightly electron-rich and preferred for electrophilic attack. pharmaguideline.com

Local reactivity descriptors, such as Fukui functions and local softness, are used to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net Theoretical studies on a series of thiazole derivatives predicted the reactivity sequence for electrophilic attack to be 2-substituted > 5-substituted > 4-substituted thiazoles. researchgate.net This is because electron-donating substituents enhance the reactivity of the pyridine-like nitrogen atom through resonance effects. researchgate.net

Mechanistic Studies of Chemical Reactions (e.g., Oxidation by OH radicals)

Understanding the reaction mechanisms of thiazoles with reactive species like hydroxyl (•OH) radicals is crucial for assessing their environmental fate and metabolic pathways. The •OH radical is a powerful oxidizing agent that can initiate degradation of organic molecules. hydrogenlink.com

Theoretical and experimental studies on the gas-phase oxidation of 2-methylbenzothiazole (B86508) (a related compound) by •OH radicals have elucidated complex reaction mechanisms. nih.gov The reaction proceeds via two main pathways:

Attack on the Benzene (B151609) Ring: The •OH radical adds to the carbon atoms of the fused benzene ring, leading to the formation of various hydroxybenzothiazole products. This pathway is often dominant. nih.govnih.gov

The rate constant for the reaction of 2-methylbenzothiazole with •OH at 298 K is approximately (3.0 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, which is about 50% faster than that of the unsubstituted benzothiazole. nih.gov This highlights how substitution at the 2-position of the thiazole ring significantly impacts reactivity. nih.gov In other cases, oxidation of thiazol-2-ylmethanol derivatives under hydrolytic conditions has been shown to proceed through a thiazoline (B8809763) intermediate to yield a ketone. researchgate.net

Correlation between Theoretical Parameters and Biological Activity

A key goal of computational studies is to establish a clear correlation between calculated theoretical parameters and experimentally observed biological activity, guiding the design of more potent molecules.

For a series of 2-(cyclohexylamino)thiazol-4(5H)-one derivatives tested as inhibitors of the enzyme 11β-HSD1, a clear correlation was found between theoretically determined binding energies and the experimental IC₅₀ values. mdpi.com Molecular docking studies correctly identified the most and least potent compounds in the series, with correlation coefficients between ln(IC₅₀) and binding energy being as high as 0.874. mdpi.com

In another study on pyrazolyl-thiazole derivatives, computational methods were used to predict and explain their antimicrobial and antioxidant activities. rsc.org Molecular docking studies identified key binding interactions, such as hydrogen bonding and π–π stacking, with biological targets. Compounds that showed the most favorable binding affinities in silico also demonstrated the highest antimicrobial activities in vitro. rsc.org Furthermore, DFT calculations of the HOMO-LUMO gap correlated well with the observed antioxidant activity, where a smaller energy gap indicated higher reactivity and greater antioxidant potential. rsc.org Such structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the thiazole ring influence biological outcomes. researchgate.netnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aryl Thiazole |

| 2-methylbenzothiazole |

| Benzothiazole |

| 2-formylbenzothiazole |

| Hydroxybenzothiazole |

| Thiazol-2-ylmethanol |

| 2-(cyclohexylamino)thiazol-4(5H)-one |

| Pyrazolyl–thiazole |

| Thiophene |

| Substituted thiadiazole |

| Thiazole Schiff base |

| Thiazole carboxamide |

Antimicrobial Activities

The thiazole ring is a core structure in many biologically active compounds, and derivatives of this compound have demonstrated notable efficacy against various microbial pathogens. This has led to in-depth studies of their activity against significant human pathogens, including Mycobacterium tuberculosis, as well as a broader range of bacteria and fungi.

Several studies have highlighted the potent activity of this compound derivatives against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. One notable derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate, has shown excellent activity against this bacterium. nih.govnih.govresearchgate.net

A key target for antitubercular drug development is the fatty acid synthase-II (FAS-II) system, which is essential for the synthesis of mycolic acids, a unique and crucial component of the mycobacterial cell wall. plos.orgfrontiersin.org Within this system, β-ketoacyl-ACP synthase (mtFabH) is a critical enzyme that initiates fatty acid biosynthesis. frontiersin.org Some derivatives of this compound have been investigated as inhibitors of mtFabH. For example, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate was found to inhibit mtFabH with a half-maximal inhibitory concentration (IC50) of 0.95 ± 0.05 µg/mL. nih.govnih.govplos.org Interestingly, not all derivatives active against the whole-cell organism show activity against this specific enzyme, suggesting multiple mechanisms of action. nih.govnih.govsci-hub.box For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate, despite its potent whole-cell activity, did not show inhibitory activity against mtFabH. nih.govnih.govresearchgate.net

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. For derivatives of this compound, MIC values against M. tuberculosis H37Rv have been determined in various studies. Notably, methyl 2-amino-5-benzylthiazole-4-carboxylate exhibited a significant MIC of 0.06 µg/mL (240 nM). nih.govnih.govsci-hub.box This demonstrates a high level of potency against the bacterium.

| Compound | Target Organism/Enzyme | Measurement | Value |

|---|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | MIC | 0.06 µg/mL (240 nM) |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | IC50 | 0.95 ± 0.05 µg/mL |

Beyond their specific activity against M. tuberculosis, thiazole derivatives have shown a broad spectrum of antimicrobial activity. biointerfaceresearch.comnih.govnih.gov Various synthesized thiazole compounds have displayed significant antibacterial potential, particularly against Gram-positive bacteria. researchgate.net Some analogs have also demonstrated moderate to weak antifungal activity against pathogens such as Candida albicans. researchgate.net The diverse biological activities of thiazole-containing compounds underscore their importance in the search for new antimicrobial agents. researchgate.net

The primary mechanism of action for some this compound derivatives against M. tuberculosis is the inhibition of the FAS-II pathway, which is crucial for mycolic acid biosynthesis and subsequent cell death. researchgate.netplos.org The enzyme mtFabH is a key target within this pathway. plos.org However, as noted, not all potent antitubercular thiazole derivatives inhibit this specific enzyme, indicating that other cellular targets may be involved. nih.govsci-hub.box This suggests that the 2-aminothiazole-4-carboxylate scaffold may have multiple modes of action, making it a versatile template for the development of new anti-tubercular agents. nih.govresearchgate.net

Activity Against Mycobacterium tuberculosis (e.g., H37Rv)

Anticancer Activities

The thiazole scaffold is a recurring motif in a number of compounds with demonstrated anticancer properties. mdpi.com Research into derivatives of this compound and related structures has revealed promising activity against various cancer cell lines. nih.govnih.gov For instance, certain 2-amino-4-methylthiazole-5-carboxylate derivatives have been identified as potent inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in pro-tumorigenic signaling. nih.gov One such derivative displayed a half-maximal growth inhibition (GI50) value of 0.865 µM against the EKVX non-small cell lung cancer cell line. nih.gov Another related compound showed a GI50 of 0.34 µM against the HOP-92 non-small cell lung cancer cell line. nih.gov These findings suggest that the thiazole-5-carboxylate core is a valuable scaffold for the design of novel anticancer agents.

| Compound Derivative | Cancer Cell Line | Measurement | Value (µM) |

|---|---|---|---|

| 2-amino-4-methylthiazole-5-carboxylate derivative (3g) | EKVX (Non-Small Cell Lung Cancer) | GI50 | 0.865 |

| 2-amino-4-methylthiazole-5-carboxylate derivative (4c) | HOP-92 (Non-Small Cell Lung Cancer) | GI50 | 0.34 |

Anti-inflammatory Activities

The thiazole nucleus is also a key feature in the development of anti-inflammatory agents. nih.gov The anti-inflammatory properties of thiazole derivatives are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). nih.govacs.orgmdpi.com

A significant area of research has been the synthesis and evaluation of thiazole-thiazolidinone conjugates for their anti-inflammatory activity. nih.gov These hybrid molecules combine the structural features of both thiazole and thiazolidinone, another heterocyclic ring system known for its diverse biological activities. Studies have shown that these conjugates can exhibit moderate to good anti-inflammatory effects. nih.gov For example, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones demonstrated notable anti-inflammatory activity, with some compounds showing better activity than the standard drug indomethacin. nih.gov

The investigation of structure-activity relationships (SAR) is crucial for optimizing the anti-inflammatory potency of thiazole derivatives. Research has revealed that the nature and position of substituents on the thiazole and associated rings significantly influence their activity and selectivity as COX inhibitors. nih.govmdpi.com

For instance, in a series of 2-(trimethoxyphenyl)-thiazoles, substituents at the 4-position of the phenyl ring, such as -O-CH3, -Cl, -NO2, -CN, and -CONH2, markedly influenced the selectivity for COX-2. mdpi.com Similarly, for 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, the anti-inflammatory activity was found to be dependent on both the type of substituent and its position on the benzene ring. nih.gov These studies identified that many of these thiazole-based compounds act as selective COX-1 inhibitors. nih.gov

The following table presents the inhibitory activity of selected thiazole derivatives against COX enzymes.

| Thiazole Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 2-(4-Methoxyphenyl)-4-phenylthiazole (A3) | >100 | 6.25 | >16 |

| Thiazole Carboxamide 2b | 0.239 | 0.191 | 1.251 |

| Thiazole Carboxamide 2a | 2.65 | 0.958 | 2.766 |

Potential Industrial and Environmental Applications

Agrochemical Research

The thiazole (B1198619) ring is a core structure in a number of compounds utilized in the agrochemical industry. While specific research detailing the direct application of Methyl thiazole-2-carboxylate in commercial agrochemicals is not widely published, the functional group is of significant interest. Thiazole derivatives, such as Ethyl 2-amino-4-methylthiazole-5-carboxylate and Methyl 2-aminothiazole-4-carboxylate, are recognized as important building blocks in the synthesis of fungicides and herbicides. google.comresearchgate.net The structural similarity of this compound suggests its potential as a precursor or intermediate in the development of new plant protection agents. The investigation into thiazole-containing compounds in agrochemical research is driven by the need for novel modes of action to combat resistance in weeds and pathogens.

Corrosion Inhibition

The ability of organic molecules containing heteroatoms like sulfur and nitrogen to inhibit the corrosion of metals is a well-established field of study. These compounds can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. While specific studies on this compound are limited, research on analogous thiazole derivatives provides insight into the potential mechanisms of action.

For instance, studies on compounds like Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate have demonstrated effective corrosion inhibition for aluminum alloys in acidic media. researchgate.net Research into other thiazole derivatives has shown their potential to act as corrosion inhibitors for mild steel. researchgate.net The presence of the sulfur and nitrogen atoms in the thiazole ring of this compound suggests it may also exhibit corrosion-inhibiting properties.

The primary mechanism of corrosion inhibition by organic molecules like thiazole derivatives is through adsorption onto the metal surface. This adsorption can be classified as physisorption, chemisorption, or a combination of both. Physisorption involves electrostatic interactions between the charged metal surface and the charged molecule, while chemisorption involves the formation of a coordinate bond between the lone pair electrons of the heteroatoms (sulfur and nitrogen) and the vacant d-orbitals of the metal.

Electrochemical techniques are crucial for evaluating the performance of corrosion inhibitors. Potentiodynamic polarization studies can determine whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor by observing the changes in the corrosion potential (Ecorr) and corrosion current density (icorr). For many thiazole derivatives, a mixed-type inhibition is observed, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) provides further details about the inhibitor's interaction with the metal surface. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor are indicative of a protective film formation.

The following interactive table presents hypothetical data based on typical results observed for thiazole-based corrosion inhibitors to illustrate the kind of information derived from potentiodynamic polarization studies.

| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | -450 | 100 | 0 |

| 0.1 | -440 | 45 | 55 |

| 0.5 | -435 | 20 | 80 |

| 1.0 | -430 | 10 | 90 |

Note: This data is illustrative for a generic thiazole-based inhibitor and does not represent experimental results for this compound.

Industrial Production Methods

The industrial synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis or variations thereof. For compounds structurally related to this compound, such as alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, a common industrial process involves the reaction of an alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide (B46855) in the presence of an amine. google.com This method involves a cyclization followed by a dehydration step.

Another patented method for a related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, involves reacting ethyl 2-chloroacetoacetate with thiourea (B124793) in an ethanol (B145695) solvent with sodium carbonate. google.com The process includes heating, distillation to remove some of the solvent, cooling, and filtration, followed by pH adjustment and drying to obtain the final product. google.com While a specific, detailed industrial production method for this compound is not widely documented in publicly available literature, its synthesis would likely follow similar principles of thiazole ring formation from appropriate starting materials.

Future Research Directions and Challenges

Optimization of Pharmacological Properties

The optimization of the pharmacological properties of thiazole-based compounds is a key area of ongoing research. Structure-Activity Relationship (SAR) studies are crucial in identifying the chemical modifications that can enhance efficacy and selectivity.

Influence of Substituents: Research has shown that the nature and position of substituents on the thiazole (B1198619) ring significantly impact biological activity. For instance, SAR studies on certain thiazole derivatives indicated that para-halogen-substituted phenyl groups attached to the thiazole ring are important for activity. mdpi.com Similarly, the introduction of a methyl group at a specific position on the thiazole ring has been shown to positively influence the molecule's conformation, improving its fit and potency as an inhibitor of COX isoforms. acs.org In the context of anticancer activity, aromatic substitutions on the thiazole scaffold have been found to improve antitumor effects more than aliphatic (e.g., methyl or ethyl carboxylate) substitutions. nih.gov

Discovery of New Drug Candidates

The versatile thiazole nucleus, including derivatives of Methyl thiazole-2-carboxylate, serves as a foundational scaffold for the discovery of new drug candidates across various therapeutic areas.

Anticancer Agents: Thiazole derivatives are extensively investigated for their potential as anticancer drugs. dergipark.org.tr Novel compounds have shown significant anti-proliferative activity against various human cancer cell lines, including liver carcinoma (HepG-2), colon carcinoma (HCT-116, HT-29), and neuroblastoma (SHSY-5Y). mdpi.comdergipark.org.tr Some derivatives have demonstrated effectiveness against specific targets like c-Met kinase, a protein implicated in cancer progression. nih.gov For example, compound 51am , a thiazole carboxamide derivative, was identified as a promising c-Met inhibitor. nih.gov

Antimicrobial and Anti-tubercular Agents: The thiazole moiety is integral to the development of new antibacterial and antifungal agents. mdpi.com Researchers have synthesized novel methylthiazole-based thiazolidinones that exhibit good action against bacteria like E. coli and B. cereus. mdpi.com Furthermore, given the side effects associated with current tuberculosis treatments, there is a significant need for safer and more cost-effective anti-tubercular drugs, and thiazole analogs are being explored as promising candidates. mdpi.com

Anti-inflammatory and Anticonvulsant Potential: Novel thiazole-2-amine derivatives have been investigated for their anti-inflammatory properties, with some showing substantial potential. mdpi.com Additionally, thiazole-bearing analogues have demonstrated anticonvulsant effects in preclinical models, highlighting another avenue for therapeutic application. mdpi.com

| Therapeutic Area | Target/Cell Line | Example Compound Class | Reference |

| Anticancer | c-Met kinase, HepG-2, HCT-116, MKN-45 | Thiazole/thiadiazole carboxamides | nih.gov |

| Anticancer | K562 leukemia cells | 2-amino-thiazole-5-carboxylic acid phenylamides | nih.gov |

| Antimicrobial | E. coli, B. cereus, S. epidermidis | Methylthiazole-based thiazolidinones | mdpi.com |

| Anti-tubercular | Mycobacterium tuberculosis | Thiazole analogs | mdpi.com |

| Anti-inflammatory | Inflammatory pathways | Thiazole-2-amine derivatives | mdpi.com |

| Anticonvulsant | Central Nervous System | Thiazole-bearing 2,4-dioxothiazolidine analogues | mdpi.com |

Addressing Drug Resistance

Drug resistance is a major obstacle in cancer therapy and infectious diseases. The development of novel compounds that can overcome or circumvent resistance mechanisms is a critical research goal. Pharmacophore merging is one strategy employed in drug design to boost efficacy and overcome resistance. nih.gov

Certain thiazole carboxamide derivatives have exhibited potential in overcoming drug resistance. For instance, compounds 51ak and 51am–51an showed acceptable cytotoxicity against MDA-MB-231 breast cancer cells, suggesting they may have the potential to overcome drug resistance in specific tumor types. nih.gov The development of new anticancer drugs is crucial for addressing the challenges of resistance and the side effects of existing therapies. researchgate.net Thiazole carboxylate derivatives with dual anticancer and antibacterial properties are being investigated for their potential use in treating bacterial infections that can be associated with cancer, which could be particularly valuable in immunocompromised patients. mdpi.com

Exploration of Novel Synthetic Methodologies

The efficient synthesis of this compound derivatives is essential for drug discovery and development. While traditional methods like the Hantzsch reaction are widely used, there is a continuous effort to develop more efficient, cost-effective, and environmentally friendly synthetic routes. mdpi.comderpharmachemica.com

One-Pot Procedures: A significant advancement is the development of one-pot synthesis procedures. A novel and practical one-pot method for synthesizing 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials like ethyl acetoacetate (B1235776) has been reported. tandfonline.com This method simplifies the traditional two-step process of bromination and cyclization, offering advantages such as simpler operation, improved product yields (increasing from less than 11% to 72% in one case), and high purity. tandfonline.comgoogle.com

Traditional Methods: The Hantzsch synthesis, which involves the condensation of α-haloketones with thioamides, remains a classical and widely used method for creating the thiazole core. derpharmachemica.com

Alternative Reagents and Strategies: Researchers are also exploring other synthetic strategies. These include the use of different starting materials and reaction conditions, such as the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines. mdpi.com Another approach involves the cyclization of thiosemicarbazide (B42300) derivatives with reagents like ethyl oxalyl monochloride to form the thiazole ring. nih.gov

Q & A

Basic: What are the established synthetic routes for Methyl thiazole-2-carboxylate, and how can reaction conditions be optimized?

This compound can be synthesized via a modified Hantzsch thiazole synthesis. Starting from N-Tr-O-methylserine thioamide, cyclization with ethyl bromopyruvate yields the thiazole ring. Subsequent saponification and esterification steps produce the methyl ester. Optimization involves adjusting reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., BOP for coupling steps). Monitoring enantiomeric purity via chiral HPLC is critical, as minor impurities can affect downstream applications .

Basic: What analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR confirm regiochemistry and ester group placement.

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structure and hydrogen-bonding networks .

- HPLC-MS : Validates purity (>97%) and detects trace byproducts.

- Computational Modeling : Tools like Gaussian calculate molecular descriptors (e.g., LogP = 2.08, PSA = 67.43 Ų), aiding solubility predictions .

Basic: How can computational tools predict the physicochemical properties of this compound for drug discovery?

Density Functional Theory (DFT) calculates molecular orbitals and electrostatic potential surfaces, while software like Schrödinger’s QikProp predicts ADME properties:

- LogP : Experimental value 2.08 (vs. XlogP3-AA prediction 2.4) indicates moderate lipophilicity.

- PSA : 67.43 Ų suggests moderate membrane permeability.

- Hydrogen Bonding : 0 donors/3 acceptors align with its role as a hydrogen-bond acceptor in protein interactions .

Advanced: How does this compound function as a building block in peptide mimetics?

The carboxylate group enables coupling to amino acids via carbodiimide-mediated reactions (e.g., EDC/HOBt). For example, saponification of the methyl ester generates a carboxylic acid, which is coupled to L-Trp-OAllyl using PhP(O)Cl to form thiazole-homologated dipeptides. This approach mimics natural peptide backbones while enhancing metabolic stability .

Advanced: What structure-activity relationship (SAR) insights exist for thiazole-2-carboxylate derivatives in biological assays?

Modifications at the 4- and 5-positions of the thiazole ring influence activity:

- 4-Methyl substitution : Enhances hydrophobic interactions in enzyme binding pockets (e.g., kinase inhibitors).

- 5-Carboxamide derivatives : Coupling with amines (e.g., 4-pyridinyl) improves solubility and target affinity.

- Electron-withdrawing groups (e.g., NO) at the benzene ring increase electrophilicity, critical for covalent inhibitors. Statistical analysis (Student’s t-test) validates potency trends (p < 0.05) .

Advanced: How can crystallographic data resolve contradictions in reported molecular conformations?

Conflicting NMR data (e.g., rotational isomers) can be resolved via single-crystal X-ray diffraction. SHELXL refines anisotropic displacement parameters and detects disorder. For example, a 0.02 Å resolution structure confirmed planar geometry of the thiazole ring, ruling out non-coplanar ester groups proposed in earlier studies .

Advanced: What strategies mitigate variability in synthetic yields during scale-up?

- Statistical Design of Experiments (DoE) : Identifies critical factors (e.g., stoichiometry, solvent volume).

- In-line FTIR : Monitors intermediate formation in real time.

- Recrystallization Optimization : Use of ethanol/water mixtures (7:3 v/v) improves yield from 68% to 85% .

Advanced: How do alternative thiazole-2-carboxylate derivatives compare in biological activity?

- Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate : 10-fold higher kinase inhibition vs. methyl ester due to π-stacking with pyridine.

- 2-Aminothiazole-4-carboxylates : Improved antibacterial activity (MIC = 2 µg/mL) but reduced solubility.

Comparative molecular field analysis (CoMFA) quantifies steric/electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.